MRS 1477

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

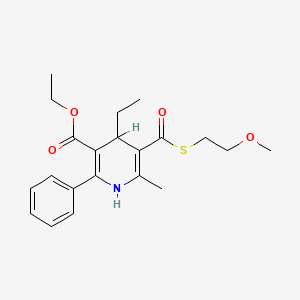

ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVMFYWYJCPZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS 1477

A Positive Allosteric Modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1477 is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike direct agonists, this compound does not activate TRPV1 on its own but significantly potentiates the channel's response to endogenous and exogenous agonists, such as capsaicin (B1668287) and protons (low pH).[3][4] This potentiation leads to a variety of downstream cellular effects, including enhanced calcium influx, induction of apoptosis in certain cancer cell lines, and a novel analgesic mechanism through nerve terminal inactivation.[4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its modulatory effects, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of TRPV1

This compound enhances the activity of the TRPV1 channel in the presence of an orthosteric agonist. It binds to a site on the TRPV1 protein that is distinct from the agonist binding site.[3][4] This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of the primary agonist.[7]

Key characteristics of this compound's mechanism include:

-

No Intrinsic Agonist Activity : this compound does not activate TRPV1 channels in the absence of an agonist.[4][5]

-

Potentiation of Vanilloid Agonists : It significantly enhances the potency of vanilloid agonists like capsaicin and resiniferatoxin (B1680534) (RTX).[8]

-

Enhancement of Proton-Induced Activation : this compound also potentiates the activation of TRPV1 by acidic conditions (low pH).[8]

-

Distinct Binding Site : The modulatory effect of this compound is not affected by competitive antagonists of the vanilloid binding site, such as capsazepine, indicating a separate binding location.[3][4]

Quantitative Data on TRPV1 Modulation by this compound

The potentiation of TRPV1 by this compound has been quantified in several studies, primarily through measuring the leftward shift in the concentration-response curve of agonists (decrease in EC50) and the enhancement of maximal response.

Table 1: Potentiation of Vanilloid Agonist-Induced TRPV1 Activation by this compound

| Agonist | This compound Concentration | Fold Potentiation of Agonist EC50 | Reference |

| Capsaicin | 20 µM | ~2.6-fold decrease in EC50 | [8] |

| NADA | 20 µM | ~1.3-fold decrease in EC50 | [8] |

| RTX | 20 µM | ~3.3-fold decrease in EC50 | [8] |

Table 2: Potentiation of Proton-Induced TRPV1 Activation by this compound

| pH | This compound Concentration | % Enhancement of Ca2+ Uptake | Reference |

| 5.5 | 20 µM | ~90% | [8] |

| 4.8 | 20 µM | ~80% | [8] |

Signaling Pathways Modulated by this compound

The primary effect of this compound is to enhance the influx of cations, primarily Ca2+, through the TRPV1 channel in the presence of an agonist. This amplified Ca2+ signal can trigger various downstream pathways.

Capsaicin-Induced Apoptosis in Cancer Cells

In certain cancer cells, such as the MCF7 breast cancer cell line, the combination of this compound and capsaicin induces apoptosis.[4][9] This is attributed to a significant increase in intracellular Ca2+, leading to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of caspase cascades.[4][10]

Caption: Signaling pathway of this compound and capsaicin-induced apoptosis.

Analgesia through Nerve Terminal Inactivation

In vivo, the co-administration of this compound and a non-deactivating dose of capsaicin leads to a long-lasting analgesic effect.[5][6] This is hypothesized to be due to a localized and excessive Ca2+ influx in nociceptive nerve terminals, leading to their temporary inactivation or desensitization.[5][6]

Caption: Mechanism of this compound-potentiated analgesia.

Experimental Protocols

The characterization of this compound as a TRPV1 PAM involves several key in vitro and in vivo assays.

In Vitro: 45Ca2+ Uptake Assay in HEK293-TRPV1 Cells

This assay is a common method to quantify the potentiation of ion channel activity.

Objective: To measure the increase in intracellular calcium in response to a TRPV1 agonist in the presence and absence of this compound.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.

-

Plating: Cells are seeded into 24-well plates and grown to confluence.

-

Assay Buffer: Prepare a buffer containing 45Ca2+.

-

Treatment:

-

Control: Cells are incubated with the assay buffer containing a specific concentration of the TRPV1 agonist (e.g., capsaicin).

-

Test: Cells are pre-incubated with this compound for a defined period, followed by the addition of the assay buffer containing both this compound and the agonist.

-

-

Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for 45Ca2+ uptake.

-

Washing: The assay is terminated by rapidly washing the cells with ice-cold wash buffer to remove extracellular 45Ca2+.

-

Lysis: Cells are lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.

-

Data Analysis: The potentiation is calculated by comparing the 45Ca2+ uptake in the presence and absence of this compound. Concentration-response curves are generated to determine the change in agonist EC50.

Caption: Workflow for a 45Ca2+ uptake assay.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPV1 channel.

Objective: To record the potentiation of agonist-evoked currents by this compound.

Methodology:

-

Cell Preparation: HEK293-TRPV1 cells are prepared on coverslips for recording.

-

Recording Setup: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Holding Potential: The cell membrane is held at a constant potential (e.g., -60 mV).

-

Agonist Application: A solution containing a TRPV1 agonist is applied to the cell, and the resulting inward current is recorded.

-

This compound Application: The cell is then perfused with a solution containing both the agonist and this compound, and the current is recorded again.

-

Data Analysis: The potentiation is determined by comparing the amplitude of the agonist-evoked current in the presence and absence of this compound.

In Vivo: Analgesia Model in Rats

This model assesses the physiological effect of this compound potentiation.

Objective: To evaluate the analgesic effect of co-administering this compound and capsaicin.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration:

-

A non-deactivating dose of capsaicin is injected into the hind paw.

-

This compound is injected into the same hind paw.

-

A combination of capsaicin and this compound is injected into the hind paw of the test group.

-

-

Nociceptive Testing: An infrared diode laser is used to apply a thermal stimulus to the injected paw at various time points after injection.

-

Measurement: The latency to paw withdrawal is measured as an indicator of thermal nociception.

-

Data Analysis: An increase in paw withdrawal latency in the combination group compared to the single-agent groups indicates analgesia.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that operates through a sophisticated mechanism of positive allosteric modulation of the TRPV1 channel. By selectively enhancing the activity of TRPV1 in the presence of its agonists, this compound offers a novel approach to modulating nociception and inducing targeted cell death in pathological conditions. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further investigation and development of this and similar compounds.

References

- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]

- 5. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Capsaicin induces apoptosis by generating reactive oxygen species and disrupting mitochondrial transmembrane potential in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRS 1477 as a Positive Allosteric Modulator of TRPV1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin (B1668287). Its role in pain signaling has made it a prime target for analgesic drug development. Positive allosteric modulators (PAMs) of TRPV1 offer a novel therapeutic strategy by selectively enhancing channel activity at sites of inflammation and injury, potentially leading to localized analgesia with fewer side effects than direct agonists or antagonists. This technical guide provides a comprehensive overview of MRS 1477, a 1,4-dihydropyridine (B1200194) derivative, and its function as a positive allosteric modulator of TRPV1. We will delve into its mechanism of action, present quantitative data on its potentiation effects, detail key experimental protocols for its characterization, and illustrate the associated signaling pathways and experimental workflows.

Introduction to this compound and TRPV1

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a pain signal.[2] Under conditions of inflammation, the local environment becomes acidic, and various inflammatory mediators are released, which sensitize TRPV1 channels, lowering their activation threshold and contributing to hyperalgesia.[3]

This compound (4,5-diethyl-3-(2-methoxyethylthio)-2-methyl-6-phenyl-1,4-(±)dihydropyridine-3,5-dicarboxylate) is a small molecule that has been identified as a positive allosteric modulator of TRPV1.[4] Unlike direct agonists, this compound has no intrinsic activity at the TRPV1 channel but enhances the response of the channel to orthosteric agonists like capsaicin and to stimuli such as protons (low pH).[5][6] This modulatory action suggests that this compound and similar PAMs could be employed to "over-drive" already active TRPV1 channels in damaged or inflamed tissues, leading to a localized calcium overload, nerve terminal inactivation, and consequently, long-lasting analgesia.[4][6]

Mechanism of Action of this compound

This compound functions by binding to a site on the TRPV1 channel that is distinct from the orthosteric binding site for vanilloids like capsaicin.[4] Evidence for this distinct binding site comes from studies showing that this compound's potentiation effect is not affected by the competitive TRPV1 antagonist, capsazepine.[7] This allosteric binding of this compound induces a conformational change in the channel that increases its sensitivity to activating stimuli. The potentiation is observed as a leftward shift in the dose-response curve of agonists (lower EC50) and/or an increase in the maximal response (higher Emax).[8]

Signaling Pathway of TRPV1 Activation and a Positive Allosteric Modulation

The activation of TRPV1 by an agonist like capsaicin leads to a cascade of intracellular events, primarily initiated by the influx of calcium. This compound enhances this initial signal.

Quantitative Data Presentation

The positive allosteric modulatory effects of this compound on TRPV1 have been quantified in several studies. The following tables summarize the key findings, showcasing the potentiation of various TRPV1 agonists.

Table 1: Potentiation of Vanilloid Agonists by this compound in HEK293-TRPV1 Cells (45Ca2+ Uptake Assay)

| Agonist | Agonist EC50 (Control) | Agonist EC50 (with 20 µM this compound) | Fold Potentiation in EC50 |

| Capsaicin | 133 nM | 31.4 nM (at pH 6.0) | ~4.2 |

| N-arachidonoyl-dopamine (NADA) | 4.48 µM | 1.71 µM | ~2.6 |

| Resiniferatoxin (RTX) | 21.5 nM | 6.59 nM | ~3.3 |

Data compiled from multiple sources.

Table 2: Effect of this compound on Capsaicin-Induced Responses

| Experimental Method | Parameter | Control (Capsaicin alone) | With this compound | Fold Change |

| 45Ca2+ Uptake (50 nM Capsaicin) | % Max Response | 100% | Up to 300% (with 30 µM this compound) | Up to 3-fold increase |

| Whole-Cell Patch Clamp (200 nM Capsaicin) | Peak Current | Baseline | ~200% (with 10-20 µM this compound) | ~2-fold increase |

Data compiled from multiple sources.[7]

Table 3: Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogs as TRPV1 Enhancers

| Compound Modification | Effect on Potentiation |

| 6-Aryl Substitution | Essential for activity |

| Small Alkyl Groups at 1 and 4 Positions | Favored for activity |

| 3-Phenylalkylthioester | Tolerated |

This table provides a qualitative summary of the SAR for this class of compounds.[8][9]

Experimental Protocols

The characterization of this compound as a TRPV1 PAM has been achieved through a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Cell Culture and Transfection

HEK293 cells stably or transiently expressing human or rat TRPV1 are commonly used.

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection (for transient expression): Cells are plated to be 70-80% confluent on the day of transfection. A plasmid containing the TRPV1 gene is transfected using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection. For stable cell lines, a selection antibiotic (e.g., G418) is added to the culture medium.

45Ca2+ Uptake Assay

This assay provides a robust, high-throughput method to measure TRPV1 channel activity.

-

Cell Plating: HEK293-TRPV1 cells are seeded into 96-well plates and grown to confluence.

-

Assay Buffer Preparation: A standard buffer such as Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES and 1.2 mM CaCl2, adjusted to pH 7.4, is used.

-

Assay Procedure:

-

The growth medium is removed, and cells are washed with the assay buffer.

-

Cells are pre-incubated with this compound or vehicle for 10-15 minutes at 37°C.

-

A solution containing the TRPV1 agonist (e.g., capsaicin) and 45Ca2+ (typically 1-2 µCi/well) is added.

-

The incubation proceeds for 5-10 minutes at 37°C.

-

The reaction is stopped by rapidly washing the cells with ice-cold wash buffer (HBSS with 2 mM LaCl3 to block calcium channels).

-

Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.

-

Intracellular Calcium Imaging

This technique allows for real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and modulation.

-

Cell Plating: Cells are grown on glass coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (3-5 µM) or Fluo-4 AM (2-4 µM), in assay buffer for 30-60 minutes at 37°C. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

-

Imaging:

-

The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Cells are continuously perfused with assay buffer.

-

A baseline fluorescence is recorded.

-

Cells are then perfused with a solution containing the TRPV1 agonist, with or without this compound.

-

For Fura-2, fluorescence is measured at an emission wavelength of 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca2+]i. For Fluo-4, excitation is at ~488 nm and emission is at ~520 nm.

-

Experimental Workflow for In Vitro Assays

References

- 1. TRPV1 modulators: structure-activity relationships using a rational combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Dihydropyridine Derivatives as Potent Bioactive Molecules: A Focus on MRS 1477

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This technical guide delves into the discovery and synthesis of dihydropyridine (B1217469) derivatives, with a particular focus on MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We will explore the synthetic methodologies, bioassay protocols, and the underlying signaling pathways, providing a comprehensive resource for researchers in drug discovery and development.

Introduction to Dihydropyridine Derivatives

1,4-Dihydropyridines are a class of organic compounds based on a partially saturated pyridine (B92270) ring. The core DHP scaffold has proven to be a versatile template for the design of molecules targeting various biological pathways.[1] Initially recognized for their potent L-type calcium channel blocking activity, leading to the development of blockbuster drugs for hypertension like Nifedipine and Amlodipine, the therapeutic applications of DHPs have expanded significantly.[2][3] Researchers have successfully designed and synthesized DHP derivatives with a diverse array of pharmacological properties, including:

-

Multidrug Resistance (MDR) Modulation: Certain DHPs can reverse atypical MDR in cancer cells, offering a potential strategy to overcome resistance to chemotherapy.[4][5]

-

Analgesic Activity: DHP derivatives have been investigated for their pain-relieving properties, targeting various pain pathways.[6]

-

Anticancer Activity: Novel DHP compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8]

-

Antimicrobial and Antiviral Activity: The DHP scaffold has been incorporated into molecules with activity against various pathogens.[2]

The diverse biological activities of dihydropyridine derivatives underscore the importance of continued research into their synthesis and pharmacological evaluation.

This compound: A Case Study in Dihydropyridine Innovation

This compound is a 1,4-dihydropyridine derivative that has emerged as a significant research tool for studying the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat.

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of the TRPV1 channel.[9][10] This means that it does not activate the channel directly but enhances the channel's response to its endogenous and exogenous agonists, such as capsaicin (B1668287) (the pungent component of chili peppers) and protons (low pH).[9] This potentiation of TRPV1 activity has been shown to induce apoptosis in breast cancer cells when co-administered with capsaicin, highlighting a potential therapeutic avenue.[9]

Quantitative Biological Data for this compound

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| TRPV1 Modulation | Positive Allosteric Modulator | HEK293-TRPV1 | [9] |

| Apoptosis Induction | Induces apoptosis with capsaicin | MCF-7 | [9] |

| Analgesic Effect | Exhibits analgesic effects with capsaicin | Rats | [10] |

| Hypothermia Effect | Prolongs capsaicin-induced hypothermia | Mice | [10] |

Synthesis of Dihydropyridine Derivatives: The Hantzsch Reaction

The most common and versatile method for synthesizing 1,4-dihydropyridines is the Hantzsch dihydropyridine synthesis . This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

General Hantzsch Synthesis Workflow

The following diagram illustrates the general workflow of the Hantzsch synthesis.

Caption: General workflow for the Hantzsch dihydropyridine synthesis.

Plausible Synthesis Protocol for this compound

Reactants:

-

Ethyl acetoacetate (B1235776)

-

Ethyl 3-((2-methoxyethyl)thio)-3-oxopropanoate (a β-thioketoester)

-

Ammonia or Ammonium acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), ethyl 3-((2-methoxyethyl)thio)-3-oxopropanoate (1 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.

-

Reaction: The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product, this compound.

Note: The synthesis of the required β-thioketoester, ethyl 3-((2-methoxyethyl)thio)-3-oxopropanoate, would be a preliminary step.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Assessment of TRPV1 Positive Allosteric Modulation

4.1.1. Ratiometric Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration in response to TRPV1 activation.

Cell Culture:

-

HEK293 cells stably expressing rat TRPV1 (HEK293-TRPV1) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 (for selection).

Protocol:

-

Seed HEK293-TRPV1 cells onto glass-bottom dishes.

-

Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a control solution, followed by a solution containing a TRPV1 agonist (e.g., capsaicin) in the absence and presence of this compound.

-

Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

The ratio of the fluorescence intensities is calculated to determine the intracellular calcium concentration. An increase in the capsaicin-evoked calcium signal in the presence of this compound indicates positive allosteric modulation.

4.1.2. Whole-Cell Patch-Clamp Electrophysiology

This gold-standard technique directly measures the ion currents flowing through the TRPV1 channel.

Protocol:

-

Culture HEK293-TRPV1 cells on coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply a voltage ramp or step protocol to elicit currents.

-

Perfuse the cell with a solution containing capsaicin alone, and then with a solution containing capsaicin and this compound.

-

Record the resulting inward currents. An enhancement of the capsaicin-evoked current by this compound confirms its role as a positive allosteric modulator.

Apoptosis Assay in MCF-7 Breast Cancer Cells

This assay determines the ability of this compound, in combination with capsaicin, to induce programmed cell death.

Cell Culture:

-

MCF-7 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.

Protocol (Annexin V/Propidium Iodide Staining):

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with vehicle, capsaicin alone, this compound alone, or a combination of capsaicin and this compound for a specified period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

-

An increase in the percentage of apoptotic cells in the co-treatment group compared to the single-agent and control groups indicates synergistic pro-apoptotic activity.

Signaling Pathways

TRPV1 Signaling Pathway

The activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. The simplified diagram below illustrates the key downstream pathways.

Caption: Simplified TRPV1 signaling pathway illustrating positive allosteric modulation by this compound.

Conclusion

The 1,4-dihydropyridine scaffold continues to be a rich source of novel therapeutic agents. The discovery of this compound as a positive allosteric modulator of TRPV1 exemplifies the potential for developing compounds with nuanced mechanisms of action that go beyond simple channel blockade. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to explore this fascinating class of molecules further and to accelerate the discovery of new medicines for a variety of diseases. The continued investigation into the structure-activity relationships of dihydropyridine derivatives will undoubtedly lead to the development of even more potent and selective drug candidates in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. researchgate.net [researchgate.net]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

The Pharmacological Profile of MRS 1477: A Technical Guide

Executive Summary: MRS 1477 is a dihydropyridine (B1217469) derivative recognized for its role as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Contrary to what its "MRS" designation might suggest to researchers in the purinergic signaling field, current scientific literature does not characterize this compound as an antagonist for P2Y receptors. Instead, its primary pharmacological activity is the potentiation of TRPV1 activation by agonists like capsaicin (B1668287) and by protons (low pH). This property has led to its investigation as a potential therapeutic agent, particularly in the context of cancer therapy, where it has been shown to enhance the pro-apoptotic effects of capsaicin in breast cancer cells. This guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Pharmacological Properties and Mechanism of Action

This compound functions as a positive allosteric modulator of the TRPV1 channel. This means it does not typically activate the channel on its own but enhances the channel's response to activating stimuli. Its effects have been most notably documented in the presence of the classic TRPV1 agonist, capsaicin, and in response to acidic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the pharmacological effects of this compound from experimental studies.

Table 1: In Vitro Effects of this compound on Breast Cancer Cells (MCF7)

| Parameter | Condition | Concentration | Result | Citation |

|---|---|---|---|---|

| Apoptosis | This compound + Capsaicin | 2 µM this compound, 10 µM Capsaicin | Increased fraction of apoptotic cells | [1] |

| Reactive Oxygen Species (ROS) | This compound + Capsaicin | 2 µM this compound, 10 µM Capsaicin | Increased ROS production | [1] |

| Caspase-3 and -9 Activity | This compound + Capsaicin | 2 µM this compound, 10 µM Capsaicin | Increased caspase activity | [1] |

| Intracellular Ca2+ Signaling | This compound alone | Not specified | Evoked Ca2+ signals, suggesting presence of endogenous TRPV1 agonists | [1] |

| TRPV1-mediated Current Density | this compound incubation (72h) | 2 µM | Increased capsaicin-evoked current density levels |[1] |

Table 2: Allosteric Modulation of TRPV1 by this compound

| Activation Stimulus | This compound Concentration | Effect | Citation |

|---|---|---|---|

| Protons (low pH) | 20 µM | 80-90% enhancement of Ca2+ uptake at pH 5.5 and 4.8 | [2] |

| Protons (low pH) | 20 µM | Leftward shift in EC50 for proton activation (pH 5.65 to 5.87) | [2] |

| Vanilloids (e.g., Capsaicin) | Not specified | Potentiates activation |[3] |

Signaling Pathways

This compound modulates the signaling pathway of the TRPV1 channel. TRPV1 is a non-selective cation channel, and its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the cell membrane.[4][5] This influx of Ca2+ is a critical second messenger that triggers various downstream cellular processes, including neurotransmitter release, pain signaling, and, in some contexts, apoptosis.[4][6]

Caption: TRPV1 signaling pathway modulated by this compound and capsaicin, leading to apoptosis.

Experimental Methodologies

The characterization of this compound's pharmacological properties relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPV1 channel in response to agonists and modulators.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons or cell lines expressing TRPV1 (e.g., HEK293 cells) are cultured on glass coverslips.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with a single cell. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -60 mV) by a patch-clamp amplifier.[7][8]

-

Drug Application: A solution containing the TRPV1 agonist (e.g., capsaicin) with or without this compound is applied to the cell.[7]

-

Data Acquisition: The amplifier records the current required to maintain the holding potential. An inward current of cations through the opened TRPV1 channels is detected. The potentiation by this compound is quantified by comparing the current amplitude in the presence and absence of the compound.[1][8]

Intracellular Calcium Imaging

This method visualizes and quantifies changes in intracellular calcium concentrations following TRPV1 activation.

-

Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes are cell-permeant and become fluorescent upon binding to Ca2+.

-

Imaging: The coverslip with the loaded cells is placed on the stage of a fluorescence microscope.

-

Stimulation: A baseline fluorescence is recorded before adding capsaicin and/or this compound to the extracellular solution.

-

Data Analysis: The change in fluorescence intensity over time is recorded and is proportional to the change in intracellular Ca2+ concentration. The effect of this compound is determined by comparing the Ca2+ response to an agonist alone versus the agonist in the presence of this compound.[2]

Cell Viability and Apoptosis Assays

These assays are used to determine the effect of this compound and capsaicin on cell survival, particularly in cancer cell lines.

-

Cell Culture: MCF7 breast cancer cells are cultured in appropriate media.[1]

-

Treatment: Cells are incubated with this compound, capsaicin, or a combination of both for a specified period (e.g., 72 hours).[1]

-

Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis by flow cytometry.[9][10]

-

Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Cells are stained with fluorescently labeled Annexin V and PI and then analyzed by a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be quantified.

-

-

Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[11] Kits are commercially available to measure the activity of specific caspases (e.g., caspase-3, caspase-9) using a colorimetric or fluorometric substrate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to test the effect of this compound.

Caption: Workflow for a whole-cell patch-clamp experiment to assess this compound's potentiation of TRPV1.

Conclusion

This compound is a well-characterized positive allosteric modulator of the TRPV1 channel. Its ability to enhance agonist- and proton-induced channel activation underscores its potential as a tool for studying TRPV1 function and as a lead compound for developing novel therapeutics. The pro-apoptotic effects observed when combined with capsaicin in breast cancer cells highlight a promising avenue for further research in oncology. It is crucial for researchers to note that despite the "MRS" nomenclature, the primary target of this compound is the TRPV1 channel, not the P2Y receptor family.

References

- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cAMP Transduction Cascade Mediates the Prostaglandin E2 Enhancement of the Capsaicin-Elicited Current in Rat Sensory Neurons: Whole-Cell and Single-Channel Studies | Journal of Neuroscience [jneurosci.org]

- 8. Capsaicin Blocks the Hyperpolarization-Activated Inward Currents via TRPV1 in the Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]

The Potentiation of Capsaicin Effects on TRPV1 by MRS 1477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and the pungent compound capsaicin (B1668287).[1][2][3][4] Its role in pain signaling pathways has made it a prime target for analgesic drug development.[1][5] MRS 1477, a dihydropyridine (B1217469) derivative, has been identified as a positive allosteric modulator (PAM) of TRPV1, enhancing the receptor's sensitivity to its agonists.[1][6] This technical guide provides an in-depth analysis of the mechanism by which this compound potentiates capsaicin's effects on TRPV1, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Introduction to TRPV1 and Capsaicin

TRPV1 is a homotetrameric channel predominantly expressed in primary afferent sensory neurons.[7][8] Activation of TRPV1 by agonists like capsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺, depolarizing the neuron and initiating a pain signal.[4][7] The binding of capsaicin to a specific pocket within the transmembrane domains of the TRPV1 channel stabilizes its open state.[9][10] The repeated or prolonged application of capsaicin can lead to desensitization, a calcium-dependent process involving receptor dephosphorylation, which is the basis for the analgesic effect of topical capsaicin formulations.[7]

This compound: A Positive Allosteric Modulator of TRPV1

This compound is a 1,4-dihydropyridine (B1200194) derivative that acts as a positive allosteric modulator of TRPV1.[1][6] It does not activate the channel on its own but significantly enhances the response of TRPV1 to agonists like capsaicin and protons (low pH).[6][11] This potentiation is achieved by increasing the sensitivity of the receptor to its agonists, as evidenced by a leftward shift in the concentration-response curves.[11] The allosteric nature of this compound's action is supported by the finding that it does not compete with the orthosteric vanilloid antagonist capsazepine.[1][12]

Quantitative Analysis of Potentiation

The potentiation of TRPV1 activation by this compound has been quantified using various in vitro assays. The following tables summarize the key findings from studies investigating the effect of this compound on the potency of different TRPV1 agonists.

Table 1: Effect of this compound on the EC₅₀ of Vanilloid Agonists in HEK293-TRPV1 Cells (⁴⁵Ca²⁺ Uptake Assay) [11]

| Agonist | EC₅₀ (Control) | EC₅₀ (with 20 µM this compound) | Fold Potentiation (EC₅₀ ratio) |

| Capsaicin | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6 |

| N-arachidonoyldopamine (NADA) | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | ~2.6 |

| Resiniferatoxin (RTX) | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | ~3.3 |

Table 2: Effect of this compound on Proton Activation of TRPV1 in HEK293-TRPV1 Cells (⁴⁵Ca²⁺ Uptake Assay) [11]

| Condition | EC₅₀ (pH) |

| Control | 5.65 ± 0.03 |

| with 20 µM this compound | 5.87 ± 0.03 |

Experimental Protocols

⁴⁵Ca²⁺ Uptake Assay

This assay is used to measure the influx of calcium through activated TRPV1 channels.

-

Cell Culture: HEK293 cells stably expressing rat TRPV1 are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic.

-

Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Assay Buffer: The assay is performed in a buffer containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, and 0.1 CaCl₂, with the addition of 1 µCi/ml ⁴⁵CaCl₂.

-

Compound Application: Cells are pre-incubated with this compound or vehicle for a specified time. Subsequently, various concentrations of the TRPV1 agonist (e.g., capsaicin) are added.

-

Incubation and Lysis: After a short incubation period (e.g., 5 minutes) at room temperature, the assay is terminated by aspirating the buffer and washing the cells with an ice-cold stop solution (e.g., buffer containing 2 mM LaCl₃). The cells are then lysed with a lysis buffer (e.g., 0.1 N NaOH, 0.1% Triton X-100).

-

Measurement: The amount of ⁴⁵Ca²⁺ incorporated into the cells is determined by liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated, and EC₅₀ values are calculated using non-linear regression.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels in the cell membrane.

-

Cell Preparation: HEK293-TRPV1 cells are grown on glass coverslips.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, and 5 EGTA, adjusted to pH 7.2.

-

Recording Protocol: Cells are voltage-clamped at a holding potential of -60 mV.[13] TRPV1 currents are evoked by the application of capsaicin via a perfusion system. This compound is co-applied with capsaicin to observe its potentiating effect.

-

Data Analysis: The peak current amplitude in the presence and absence of this compound is measured and compared. Voltage ramps can be applied to determine the current-voltage relationship.[14]

Signaling Pathways and Mechanism of Action

The potentiation of capsaicin's effects by this compound is attributed to its binding to a distinct allosteric site on the TRPV1 channel. This binding event is thought to induce a conformational change that lowers the energy barrier for channel opening by the primary agonist.

TRPV1 Activation by Capsaicin

The following diagram illustrates the direct activation of the TRPV1 channel by capsaicin.

Caption: Direct activation of the TRPV1 channel by capsaicin binding.

Potentiation by this compound

This diagram shows how this compound allosterically modulates the TRPV1 channel to enhance capsaicin-induced activation.

Caption: Allosteric modulation of TRPV1 by this compound enhances capsaicin's effect.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool to probe the allosteric modulation of the TRPV1 channel. The potentiation of agonist effects by this compound highlights a promising strategy for the development of novel analgesics. By targeting allosteric sites, it may be possible to fine-tune the activity of TRPV1, potentially avoiding the side effects associated with complete channel blockade, such as hyperthermia.[1] Further research is warranted to fully elucidate the structural basis of this compound's interaction with TRPV1 and to explore the therapeutic potential of positive allosteric modulators in various pain states. The detailed methodologies and data presented in this guide are intended to support and accelerate these endeavors.

References

- 1. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Activation of Nociceptor TRPV1 Channel and Reversal of Inflammatory Pain in Mice by a Novel Coumarin Derivative Muralatin L from Murraya alata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 7. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miragenews.com [miragenews.com]

- 9. researchgate.net [researchgate.net]

- 10. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of MRS 1477 in Nociception and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1477, also known as PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), is a potent and highly selective antagonist of the P2Y14 receptor. Emerging evidence highlights the significant role of the P2Y14 receptor in modulating nociceptive signaling and its upregulation in chronic pain states. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in preclinical pain models, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the P2Y14 receptor for the management of pain.

Introduction to Nociception and the P2Y14 Receptor

Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. This complex process involves the activation of specialized sensory neurons called nociceptors, which transmit signals from the periphery to the central nervous system. Chronic pain, a debilitating condition often associated with inflammation or nerve injury, involves sensitization of these pathways.

The purinergic P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a key player in inflammatory and neuropathic pain.[1][2] Its endogenous ligands are UDP-sugars, such as UDP-glucose, which are released during cellular stress and injury.[1] The P2Y14 receptor is expressed in various cells relevant to pain signaling, including neurons and glial cells in the dorsal root ganglia (DRG) and spinal cord.[1] Upregulation of the P2Y14 receptor has been observed in animal models of both inflammatory and neuropathic pain.[1][2]

This compound: A Selective P2Y14 Receptor Antagonist

This compound (PPTN) is a small molecule antagonist that exhibits high affinity and selectivity for the human P2Y14 receptor.[1][3] Its chemical structure is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid.

Quantitative Data: Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data for this compound and its analogues from preclinical studies.

Table 1: In Vitro Binding Affinity of this compound (PPTN) and Analogues

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound (PPTN) | Human P2Y14 | Competitive Antagonism | KB | 434 pM | [3] |

| This compound (PPTN) | Human P2Y14 | Fluorescent Competition Binding | IC50 | ~1 nM (with 10 µM UDP-glucose) | [3] |

| This compound (PPTN) | Human P2Y14 | Fluorescent Competition Binding | IC50 | ~4 nM (with 100 µM UDP-glucose) | [3] |

| Analogue 1 (PPTN) | Mouse P2Y14 | Fluorescent Antagonist Binding | IC50 | 1.9 nM | [1] |

| N-acetyl analogue 4 | Mouse P2Y14 | Fluorescent Antagonist Binding | IC50 | 0.8 nM | [1] |

Table 2: In Vivo Efficacy of this compound (PPTN, Analogue 1) in a Neuropathic Pain Model

| Compound | Animal Model | Administration Route | Dose | Maximal Effect (% Pain Reversal) | Time to Max Effect | Reference |

| This compound (Analogue 1) | Mouse (Sciatic Nerve Constriction) | Intraperitoneal (i.p.) | 10 µmol/kg | 100% | 1-2 hours | [1][4] |

| N-acetyl analogue 4 | Mouse (Sciatic Nerve Constriction) | Intraperitoneal (i.p.) | 10 µmol/kg | 100% | 1-2 hours | [1][4] |

Signaling Pathways Modulated by this compound

The P2Y14 receptor is primarily coupled to the Gαi/o family of G proteins.[1] Activation of the P2Y14 receptor by its endogenous ligands leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, P2Y14 receptor activation has been shown to stimulate the phosphorylation of several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][5][6] These MAPK pathways are critically involved in the sensitization of nociceptive pathways and the transition to chronic pain.[6]

By antagonizing the P2Y14 receptor, this compound blocks these downstream signaling events. Studies have shown that this compound (as PPTN) can significantly decrease the phosphorylation of ERK1/2 and p38, thereby mitigating the pro-nociceptive signaling cascade.[3]

Experimental Protocols

P2Y14 Receptor Binding Assay

This protocol is used to determine the binding affinity of test compounds to the P2Y14 receptor.

-

Cell Culture: HEK293 or CHO cells stably expressing the human P2Y14 receptor are cultured in appropriate media.

-

Radioligand Binding Assay:

-

Prepare cell membranes from the P2Y14R-expressing cells.

-

Incubate the membranes with a radiolabeled P2Y14R agonist (e.g., [³H]UDP-glucose) and varying concentrations of the test compound (this compound).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Models of Pain

The CCI model is a widely used model of neuropathic pain in rodents.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Expose the sciatic nerve in one hind limb.

-

Place loose chromic gut ligatures around the nerve.

-

Close the incision with sutures.

-

-

Behavioral Testing (von Frey Test):

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

The paw withdrawal threshold is defined as the filament force that elicits a withdrawal response in 50% of applications.

-

Administer this compound (or vehicle) and measure the paw withdrawal threshold at various time points post-administration.

-

Intraplantar injection of CFA induces a localized and persistent inflammatory response.

-

Induction of Inflammation:

-

Inject a small volume of CFA into the plantar surface of one hind paw.

-

-

Behavioral Testing (Hargreaves Test):

-

Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimatize.

-

A movable radiant heat source is positioned under the glass floor and focused on the plantar surface of the paw.

-

The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

Administer this compound (or vehicle) and measure the paw withdrawal latency at various time points post-injection.

-

Conclusion and Future Directions

This compound has emerged as a valuable pharmacological tool for investigating the role of the P2Y14 receptor in nociception and pain. Its high affinity and selectivity, coupled with demonstrated efficacy in preclinical pain models, underscore the potential of targeting the P2Y14 receptor for the development of novel analgesics. The data presented in this guide highlight the inhibitory effect of this compound on key pro-nociceptive signaling pathways.

Future research should focus on further elucidating the specific downstream targets of P2Y14 receptor signaling in different cell types within the pain pathway. Investigating the efficacy of this compound in a broader range of pain models, including those with a visceral or cancer-related etiology, will be crucial. Furthermore, optimizing the pharmacokinetic properties of P2Y14 receptor antagonists will be a critical step in translating these promising preclinical findings into clinically effective pain therapeutics.

References

- 1. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAP kinase and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Analgesic Potential of MRS 1477 In Vivo: A Dual-Mechanism Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1477, a dihydropyridine (B1217469) derivative, presents a fascinating and complex profile in the landscape of analgesic research. While primarily characterized as a selective A3 adenosine (B11128) receptor (A3AR) antagonist, a role that typically opposes analgesia, emerging in vivo evidence has unveiled a novel pathway through which this compound can induce profound pain relief. This technical guide delves into the dual mechanisms of action of this compound, providing a comprehensive overview of its traditional role in A3AR antagonism and its more recently discovered function as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for researchers investigating new avenues for pain management.

Introduction: The Enigmatic Role of this compound in Nociception

The quest for novel, non-opioid analgesics is a cornerstone of modern pharmacology. Within this search, the adenosine receptor family, particularly the A3 adenosine receptor (A3AR), has been a subject of intense investigation. A3AR agonists have demonstrated significant promise in preclinical models of chronic pain.[1] The compound this compound has been instrumental in this field, not as an analgesic itself, but as a selective A3AR antagonist used to verify that the pain-relieving effects of A3AR agonists are indeed mediated by this receptor.[1]

However, a paradigm shift in our understanding of this compound's pharmacology has emerged from studies exploring its interaction with the TRPV1 channel, a key player in pain sensation. Research has demonstrated that while this compound alone lacks intrinsic analgesic activity, its co-administration with a TRPV1 agonist, such as capsaicin (B1668287), leads to a potent and long-lasting analgesic effect.[2] This is achieved through positive allosteric modulation of the TRPV1 channel, potentiating agonist-induced desensitization of nociceptive nerve terminals.[2]

This guide will first explore the established role of this compound as an A3AR antagonist and its utility in elucidating the analgesic pathways of A3AR agonists. Subsequently, it will provide a detailed examination of the in vivo analgesic effects of this compound mediated by TRPV1 channel modulation, including experimental data and protocols.

This compound as an A3 Adenosine Receptor Antagonist

The A3 adenosine receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including inflammation and neurotransmission. Activation of A3AR by agonists has been shown to produce antinociceptive effects in various animal models of pain.[3][4]

Role in Elucidating A3AR Agonist-Mediated Analgesia

The primary utility of this compound in pain research has been to act as a pharmacological tool to confirm the mechanism of action of A3AR agonists. In studies where A3AR agonists like IB-MECA or Cl-IB-MECA have shown to reduce pain behaviors, the co-administration of this compound has been demonstrated to block these analgesic effects.[1] This provides strong evidence that the observed analgesia is a direct result of A3AR activation.

Signaling Pathway of A3AR in Nociception

Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to contribute to the modulation of neuronal excitability and the reduction of inflammatory responses, both of which are key components in the generation and maintenance of pain. The antagonistic action of this compound at the A3AR prevents this downstream signaling.

Figure 1: A3AR Signaling Pathway and this compound Antagonism.

This compound as a Positive Allosteric Modulator of TRPV1

A significant breakthrough in understanding the analgesic potential of this compound comes from its characterization as a positive allosteric modulator (PAM) of the TRPV1 channel.[2] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is activated by various noxious stimuli, including heat, protons, and capsaicin.[5]

In Vivo Analgesic Effects in Combination with a TRPV1 Agonist

Crucially, in vivo studies have shown that this compound does not produce analgesia when administered alone.[2] However, when combined with a non-deactivating dose of the TRPV1 agonist capsaicin, a significant and long-lasting analgesic effect is observed.[2] This potentiation of the capsaicin effect leads to the functional inactivation of peripheral nociceptive nerve terminals, likely due to calcium overload.[2]

Quantitative Data from In Vivo Studies

The analgesic effect of the this compound and capsaicin combination has been quantified in rodent models by measuring the paw withdrawal latency to a noxious thermal stimulus. The data clearly demonstrates a significant increase in withdrawal latency, indicative of analgesia, only in the group receiving the combination treatment.

| Treatment Group | Dose (Intraplantar) | Mean Paw Withdrawal Latency (seconds) ± SEM (at 2 hours) | Mean Paw Withdrawal Latency (seconds) ± SEM (at 24 hours) |

| Vehicle Control | N/A | ~5 | ~5 |

| This compound alone | 2 µg | No significant change from control | No significant change from control |

| Capsaicin alone | 30 µg | No significant change from control | No significant change from control |

| This compound + Capsaicin | 1 µg + 30 µg | ~10 (C-fiber response) | ~9 (C-fiber response) |

| This compound + Capsaicin | 2 µg + 30 µg | >15 (Aδ- and C-fiber response) | >15 (Aδ- and C-fiber response) |

| Data summarized from "Positive allosteric modulation of TRPV1 as a novel analgesic mechanism"[2] |

Experimental Protocol: Thermal Paw Withdrawal Latency (Hargreaves Method)

The following protocol outlines a standard method for assessing thermal hyperalgesia in rodents, as would be used to evaluate the analgesic effects of this compound in combination with a TRPV1 agonist.

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and apparatus for at least 30 minutes prior to testing. The apparatus consists of individual Plexiglas chambers on a heated glass floor.

-

Baseline Measurement: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded automatically. Several baseline measurements are taken for each paw.

-

Drug Administration: A non-deactivating dose of capsaicin (e.g., 30 µg), this compound (e.g., 1 or 2 µg), or the combination is injected into the plantar surface of one hind paw. The contralateral paw may be injected with vehicle to serve as a control.

-

Post-Treatment Measurement: Paw withdrawal latencies are measured at various time points after injection (e.g., 2 hours, 24 hours, and subsequent days) to assess the onset, magnitude, and duration of the analgesic effect.

-

Data Analysis: The withdrawal latencies of the treated paw are compared to baseline values and to the vehicle-treated paw. A significant increase in withdrawal latency is indicative of an analgesic effect.

Signaling and Experimental Workflow

The analgesic effect of the this compound and capsaicin combination is a result of the potentiation of TRPV1 channel opening, leading to excessive calcium influx and subsequent desensitization or temporary inactivation of the nociceptive nerve terminal.

Figure 2: Experimental Workflow and TRPV1 Signaling for this compound-Mediated Analgesia.

Discussion and Future Directions

The dual pharmacology of this compound offers a unique perspective for pain research. While its role as an A3AR antagonist solidifies the importance of the A3AR pathway in analgesia, its function as a TRPV1 PAM opens up new therapeutic possibilities. The ability to induce profound and long-lasting analgesia through the potentiation of a TRPV1 agonist highlights a novel strategy for pain management that could circumvent the side effects associated with chronic opioid use.

Future research should focus on several key areas:

-

Optimizing the Combination: Further studies are needed to determine the optimal dosing and delivery methods for the this compound and TRPV1 agonist combination to maximize analgesic efficacy and minimize potential side effects.

-

Exploring Other TRPV1 Agonists: Investigating the potentiation of other endogenous or exogenous TRPV1 agonists by this compound could broaden the therapeutic applications.

-

Translational Potential: Rigorous preclinical studies in various pain models are required to assess the translatability of these findings to human clinical settings.

-

Safety Profile: A thorough evaluation of the long-term safety of this combination therapy is essential before it can be considered for clinical development.

Conclusion

This compound stands as a molecule with a multifaceted role in pain research. Its established function as a selective A3AR antagonist has been invaluable in validating the analgesic effects of A3AR agonists. More recently, the discovery of its ability to act as a positive allosteric modulator of the TRPV1 channel, thereby inducing potent analgesia in combination with a TRPV1 agonist, has opened a new and exciting avenue for the development of novel pain therapeutics. This technical guide provides a foundational understanding of these dual mechanisms, offering researchers and drug developers the necessary background to further explore the analgesic potential of this compound and similar compounds.

References

- 1. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of A3 adenosine receptor agonists as novel non‐narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Novel TRPV1 Modulators with Reduced Pungency Induce Analgesic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic Potential of MRS 1477 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, has emerged as a compound of interest in oncology research. Its ability to sensitize TRPV1 channels to endogenous and exogenous agonists suggests a potential therapeutic avenue for inducing programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's effects on apoptosis in cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Apoptosis

The pro-apoptotic effects of this compound have been most extensively studied in the MCF7 human breast cancer cell line. The following tables summarize the key quantitative findings from this research, providing a clear comparison of its effects alone and in combination with the TRPV1 agonist, capsaicin (B1668287) (CAPS).

Table 1: Effect of this compound on Apoptosis in MCF7 Cells

| Treatment (72h) | Concentration | Percentage of Apoptotic Cells (%) | Fold Change vs. Control |

| Control | - | 5.2 ± 0.8 | 1.0 |

| This compound | 2 µM | 18.5 ± 2.1 | 3.6 |

| Capsaicin (CAPS) | 10 µM | 15.3 ± 1.7 | 2.9 |

| This compound + CAPS | 2 µM + 10 µM | 24.8 ± 2.5 | 4.8 |

| Capsazepine (CapZ) | 0.1 mM | Not specified | - |

| This compound + CapZ | 2 µM + 0.1 mM | Apoptosis inhibited | - |

Data derived from studies on MCF7 breast cancer cells. The percentage of apoptotic cells was determined using the APOPercentage™ assay.[1][2]

Table 2: Effect of this compound on Caspase-3 and Caspase-9 Activity in MCF7 Cells

| Treatment (72h) | Concentration | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |

| Control | - | 1.0 | 1.0 |

| This compound | 2 µM | ~3.5 | ~3.0 |

| Capsaicin (CAPS) | 10 µM | ~2.8 | ~2.5 |

| This compound + CAPS | 2 µM + 10 µM | ~4.5 | ~4.0 |

Data estimated from graphical representations in studies on MCF7 breast cancer cells.[1][2]

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in MCF7 Cells

| Treatment (72h) | Concentration | ROS Production (Fold Change vs. Control) |

| Control | - | 1.0 |

| This compound | 2 µM | ~2.5 |

| Capsaicin (CAPS) | 10 µM | ~2.0 |

| This compound + CAPS | 2 µM + 10 µM | ~3.0 |

Data estimated from graphical representations in studies on MCF7 breast cancer cells.[1][2]

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the potentiation of TRPV1 channel activity. This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

References

A Technical Guide to Foundational Research on TRPV1 Channel Modulation by Small Molecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulation by small molecules. TRPV1, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin.[1][2] Its role in pain sensation and various physiological and pathophysiological conditions has made it a significant target for drug discovery and development.[2][3][4] This guide provides a comprehensive overview of the signaling pathways, key experimental protocols for studying modulators, and quantitative data on the activity of various small molecules.

TRPV1 Signaling Pathways

The activation of TRPV1 channels initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly calcium (Ca²⁺).[1][5] This influx leads to depolarization of the cell membrane and the activation of various downstream signaling pathways.[5] Several kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), can phosphorylate the TRPV1 channel, modulating its sensitivity to stimuli.[5][6] For instance, phosphorylation can lower the thermal activation threshold of TRPV1 and enhance its sensitivity to agonists like capsaicin.[7]

Upon prolonged exposure to an agonist such as capsaicin, TRPV1 activity decreases, a phenomenon known as desensitization.[8] This process is dependent on extracellular calcium and is mediated by various signaling pathways, including phosphorylation and dephosphorylation events, as well as interaction with calmodulin and changes in phosphatidylinositol 4,5-bisphosphate (PIP₂) levels.[8]

Below are diagrams illustrating the key signaling pathways involved in TRPV1 modulation.

Quantitative Data on Small Molecule Modulators

The activity of small molecules that modulate TRPV1 is typically quantified by their half-maximal effective concentration (EC₅₀) for agonists or their half-maximal inhibitory concentration (IC₅₀) for antagonists.[9] The inhibition constant (Kᵢ) provides a more precise measure of an antagonist's binding affinity.[9] The following tables summarize quantitative data for a selection of well-characterized TRPV1 modulators.

Table 1: TRPV1 Agonists

| Compound | Chemical Class | Species | Assay Type | EC₅₀ | Reference |

| Capsaicin | Vanilloid | Human | Calcium Influx | ~2.7 nM - 6.2 nM | [10] |

| Resiniferatoxin (RTX) | Diterpene | Human | Calcium Influx | Sub-nanomolar | [10] |

| Olvanil | Vanilloid | Human | Calcium Influx | Similar to Capsaicin | [10] |

| CPIPC | Piperazine carboxamide | Human | Electrophysiology | 1.56 ± 0.13 µM | [11] |

Table 2: TRPV1 Antagonists

| Compound | Chemical Class | Species | Assay Type | IC₅₀ / Kᵢ | Reference |

| Capsazepine | Vanilloid derivative | Human | Calcium Influx | Varies with agonist | [10][11] |

| Ruthenium Red | Inorganic polycationic dye | Human | Electrophysiology | 7.1 ± 1.2 µM (Heat), 1.5 ± 0.2 µM (Capsaicin) | [12] |

| ABT-102 | Urea derivative | Rat | In vivo (pain models) | Effective dose-dependent reversal | [13] |

| A-425619 | - | Rat | In vivo (pain models) | 24% normalization of weight bearing | [13] |

Experimental Protocols

The study of TRPV1 modulation by small molecules relies on a variety of in vitro and in vivo experimental techniques. The most common in vitro methods include patch-clamp electrophysiology and calcium imaging.[14]

Patch-clamp is a direct method to study the properties of ion channels by recording the ionic currents flowing through them.[15][16] The whole-cell configuration is most commonly used to study TRPV1 modulation.[16]

Detailed Methodology:

-

Cell Preparation: Culture cells stably or transiently expressing the TRPV1 channel (e.g., HEK293 or CHO cells) on coverslips.[12][17]

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 6-12 MΩ and fill with an intracellular solution containing, for example, 135 mM K-gluconate, 5 mM KCl, 0.5 mM CaCl₂, 2 mM MgCl₂, 5 mM EGTA, 5 mM HEPES, and 5 mM ATP-Mg, with the pH adjusted to 7.2.[18]

-

Recording:

-

Place the coverslip in a recording chamber perfused with an extracellular solution.

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).[5]

-

-

Compound Application: Perfuse the recording chamber with solutions containing the test compounds (agonists or antagonists) at various concentrations.

-

Data Analysis: Measure the changes in current amplitude to determine the effect of the compound. For agonists, construct dose-response curves to calculate the EC₅₀. For antagonists, measure the inhibition of agonist-evoked currents to determine the IC₅₀.

Calcium imaging is a high-throughput method to indirectly measure the activity of TRPV1 channels by monitoring changes in intracellular calcium concentration using fluorescent indicators.[1][20]

Detailed Methodology:

-

Cell Preparation: Plate TRPV1-expressing cells in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[1][20]

-

Baseline Measurement: Record the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.

-

Compound Addition: Add the test compounds to the wells.

-

Signal Detection: Record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.

-

Data Analysis: Quantify the change in fluorescence to determine the concentration-response relationship and calculate the EC₅₀ for agonists or the IC₅₀ for antagonists.

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a compound to the TRPV1 receptor. This is typically a competitive binding assay where a radiolabeled ligand (e.g., [³H]resiniferatoxin) competes with the unlabeled test compound for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing TRPV1.[21]

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[21]

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.[21]

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.[21]

-